

Avelumab in Combination Immunotherapy: A Technical Guide for Researchers

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A Deep Dive into Mechanisms, Clinical Efficacy, and Experimental Frameworks

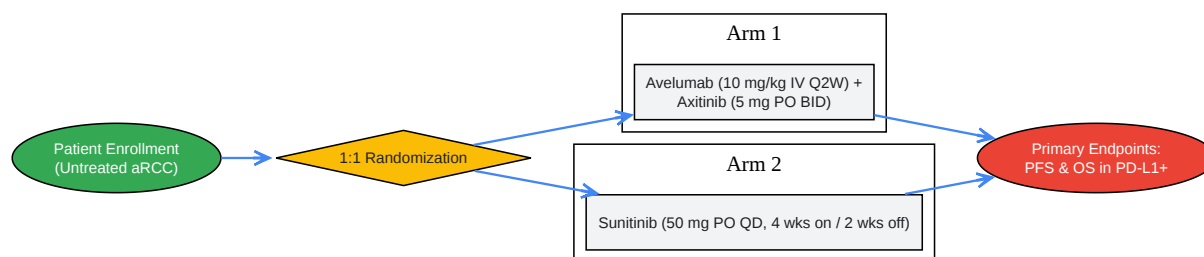
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This technical guide provides a comprehensive overview of avelumab, a human anti-programmed death-ligand 1 (PD-L1) monoclonal antibody, and its role in combination immunotherapy for various malignancies.^{[1][2][3][4]} Designed for researchers, scientists, and drug development professionals, this document details avelumab's mechanism of action, summarizes key clinical trial data, and outlines experimental protocols for pivotal studies.

Core Mechanism of Action

Avelumab is an immune checkpoint inhibitor that specifically targets PD-L1, a transmembrane protein expressed on tumor cells and tumor-infiltrating immune cells.^{[1][3][5]} By binding to PD-L1, avelumab blocks the interaction between PD-L1 and its receptors, PD-1 and B7.1, which are found on T cells and antigen-presenting cells.^{[3][4][5]} This blockade releases the inhibitory effects of PD-L1 on the immune system, thereby restoring anti-tumor immune responses.^{[1][5]}

A unique feature of avelumab is its native, unmodified Fc region, which enables it to induce antibody-dependent cell-mediated cytotoxicity (ADCC).^{[2][4][6]} This dual mechanism of action, combining checkpoint blockade with the potential for direct tumor cell lysis by natural killer (NK) cells, distinguishes avelumab from other anti-PD-L1/PD-1 antibodies.^{[2][6]}



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